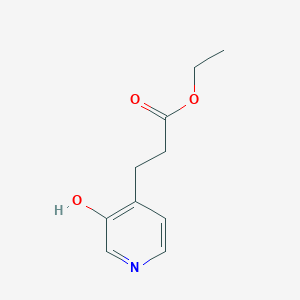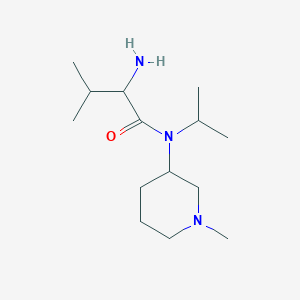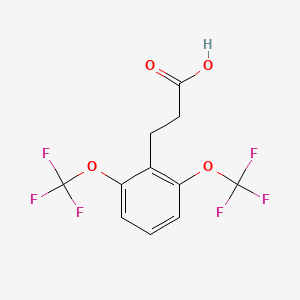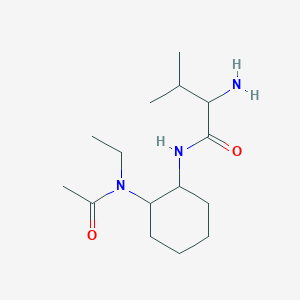![molecular formula C10H7FN2O B14784617 [2,2'-Bipyridin]-6(1H)-one, 5'-fluoro-](/img/structure/B14784617.png)
[2,2'-Bipyridin]-6(1H)-one, 5'-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a single bond, with a fluorine atom attached to one of the rings. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- typically involves the fluorination of bipyridine derivatives. One common method is the direct fluorination of 2,2’-bipyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its unique optical properties. It can be used in imaging and diagnostic applications .
Medicine
In medicine, [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- is explored for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a building block for the production of various chemical products .
Mécanisme D'action
The mechanism of action of [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it effective in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A parent compound without the fluorine substitution.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
5,6-Dihydro-1H-pyridin-2-one: A related compound with a different ring structure.
Uniqueness
The presence of the fluorine atom in [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- imparts unique chemical and physical properties, such as increased stability and binding affinity.
Propriétés
Formule moléculaire |
C10H7FN2O |
|---|---|
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
6-(5-fluoropyridin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H7FN2O/c11-7-4-5-8(12-6-7)9-2-1-3-10(14)13-9/h1-6H,(H,13,14) |
Clé InChI |
VDVUKZSQJJNCNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC(=C1)C2=NC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate](/img/structure/B14784545.png)



![L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)](/img/structure/B14784582.png)


![4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14784595.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784604.png)

![2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-](/img/structure/B14784610.png)


